Baylis-Hillman Reaction Rate Acceleration: 3-Isoxazolecarbaldehyde vs. Benzaldehyde
3-Isoxazolecarbaldehydes undergo the Baylis-Hillman reaction significantly faster than benzaldehyde due to the proximal heteroatom (ring oxygen and nitrogen) accelerating the addition step. While the study does not report isolated data for the 5-chloro derivative, the class-level inference establishes that any 3-isoxazolecarbaldehyde—including the 5-chloro variant—exhibits intrinsically enhanced electrophilicity at the C3-formyl group compared to carbocyclic aromatic aldehydes. This accelerated reactivity translates to shorter reaction times and milder conditions for building-block derivatization.
| Evidence Dimension | Reaction rate (qualitative acceleration) |
|---|---|
| Target Compound Data | Fast and facile Baylis-Hillman reaction (qualitative observation across substituted 3-isoxazolecarbaldehydes) |
| Comparator Or Baseline | Benzaldehyde (aromatic aldehyde baseline) |
| Quantified Difference | Not quantified in available data; acceleration attributed to proximal heteroatom effect |
| Conditions | Baylis-Hillman reaction with activated alkenes, DABCO or DMAP catalysis, room temperature |
Why This Matters
Enhanced formyl group electrophilicity enables faster reaction kinetics and potentially higher conversion yields in aldehyde-based derivatization, directly impacting synthetic efficiency and cost-per-transformation for procurement planning.
